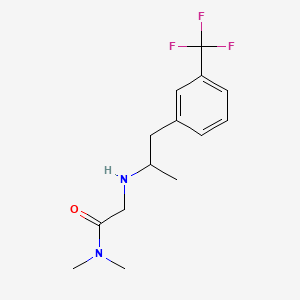
N,N-Dimethyl-2-(alpha-methyl-M-trifluoromethylphenethylamino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-(alpha-methyl-M-trifluoromethylphenethylamino)acetamide is an organic compound with the molecular formula C14H19F3N2O and a molecular weight of 288.313 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, making it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of N,N-Dimethyl-2-(alpha-methyl-M-trifluoromethylphenethylamino)acetamide typically involves the reaction of dimethylamine with acetic anhydride or acetic acid . The dehydration of the salt of dimethylamine and acetic acid also furnishes this compound . Industrial production methods often involve multistage distillation in rectification columns to achieve high purity and yield .
Análisis De Reacciones Químicas
N,N-Dimethyl-2-(alpha-methyl-M-trifluoromethylphenethylamino)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other derivatives.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-2-(alpha-methyl-M-trifluoromethylphenethylamino)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-2-(alpha-methyl-M-trifluoromethylphenethylamino)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its activity, influencing its binding affinity and reactivity with various biological molecules . The compound’s effects are mediated through its interactions with enzymes, receptors, and other cellular components.
Comparación Con Compuestos Similares
N,N-Dimethyl-2-(alpha-methyl-M-trifluoromethylphenethylamino)acetamide can be compared with other similar compounds such as:
N,N-Dimethylacetamide: A versatile solvent and reagent used in organic synthesis.
N,N-Dimethylformamide: Another commonly used solvent with similar properties but different reactivity profiles. The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
73664-44-5 |
|---|---|
Fórmula molecular |
C14H19F3N2O |
Peso molecular |
288.31 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]acetamide |
InChI |
InChI=1S/C14H19F3N2O/c1-10(18-9-13(20)19(2)3)7-11-5-4-6-12(8-11)14(15,16)17/h4-6,8,10,18H,7,9H2,1-3H3 |
Clave InChI |
SNCAQDSFMIAUNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



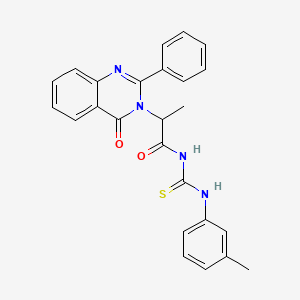
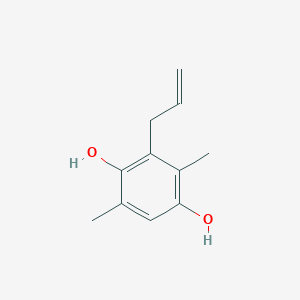

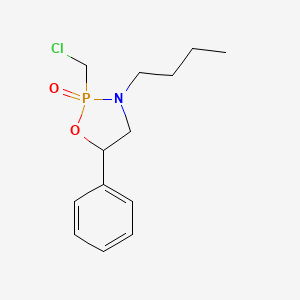
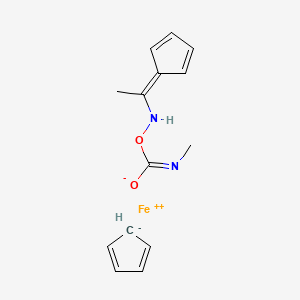
![Ethanamine, N,N'-[(1,1,5,5-tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)bis(oxy)]bis[N-ethyl-](/img/structure/B14467004.png)
![2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B14467010.png)
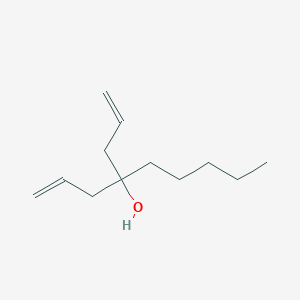
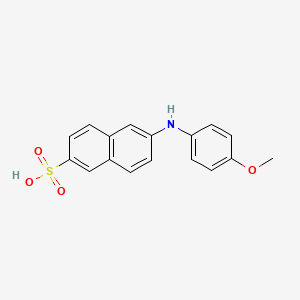
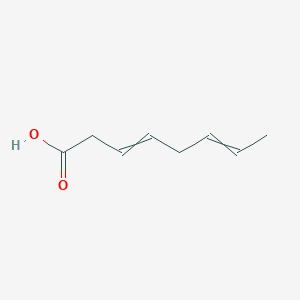
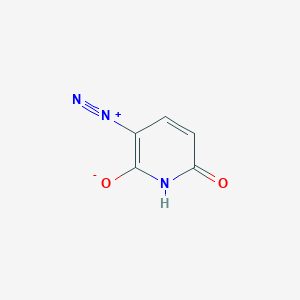
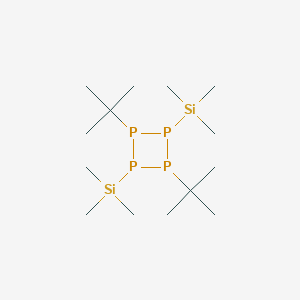
![Morpholine, 4-[1-(1-cyclohexen-1-yl)ethenyl]-](/img/structure/B14467040.png)
